Several papers describe synthetic routes involving intermediates or derivatives of 1-fluoro-2-methyl-4-(trifluoromethoxy)benzene. For example, in the development of a metabotropic glutamate receptor 2 (mGlu2) imaging agent, a precursor, 7-((2,5-dioxopyrrolidin-1-yl)methyl)-4-(2-fluoro-4-hydroxyphenyl)quinoline-2-carboxamide, was radiolabeled with carbon-11 ([11C]) at the 4-hydroxy position using [11C]methyl iodide. [] This highlights the potential for radiolabeling this class of compounds for use in positron emission tomography (PET) imaging studies.
For example, (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide, a structurally related compound containing a 4-fluoro-2-methylphenyl group, acts as a potent and selective neurokinin 1 (NK1) receptor antagonist. [] This suggests that the 4-fluoro-2-methylphenyl moiety may contribute to binding at the NK1 receptor.
In another study, (S)-6-(((3-fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic acid (AMG 333), a structurally related molecule containing a 3-fluoro-4-(trifluoromethoxy)phenyl group, was identified as a potent and selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel. [] This indicates that the 3-fluoro-4-(trifluoromethoxy)phenyl moiety plays a crucial role in interacting with and inhibiting the TRPM8 channel.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7